3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
The compound 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is an intricate organic molecule that draws interest for its potential applications in various scientific fields. It possesses a complex structure characterized by a unique arrangement of functional groups, making it a subject of research in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the pyridine ring: : Starting with the condensation of acetoacetate derivatives and thiophene carboxaldehyde.
Azetidine ring closure: : Utilizing an intramolecular cyclization reaction with appropriate conditions such as specific temperatures and catalysts.
Final product assembly: : Coupling the azetidine intermediate with imidazolidine-2,4-dione using peptide synthesis techniques.
Industrial Production Methods
On an industrial scale, the production might involve optimized reaction conditions such as:
Batch or continuous flow reactors for enhanced yield and purity.
Utilization of recyclable catalysts and solvents to minimize waste.
Rigorous purification techniques like crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various higher oxidation state derivatives.
Reduction: : Reduction reactions might convert certain functional groups to simpler forms.
Substitution: : It can undergo electrophilic or nucleophilic substitution at different active sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents like lithium aluminum hydride for reduction reactions.
Halogenating agents for substitution reactions.
Major Products Formed
Oxidized derivatives with enhanced functional group activities.
Reduced analogs for varied biological activity studies.
Substituted compounds offering diverse chemical properties.
Scientific Research Applications
This compound finds application in multiple fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Studied for its potential interaction with biological macromolecules.
Medicine: : Evaluated for its efficacy in drug development and therapeutic potential.
Industry: : Utilized in the manufacturing of advanced materials with specialized properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Interaction: : Binding to specific enzymes or receptors influencing their activity.
Pathway Modulation: : Altering biochemical pathways crucial for cellular processes.
Target Specificity: : Demonstrating selectivity towards certain molecular targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-4-(phenyl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
1-Methyl-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of 3-(1-(1-Methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione lies in:
The specific thiophene substitution which imparts distinct electronic properties.
Its structural configuration that offers unique biological activity profiles.
Enhanced stability and reactivity making it suitable for diverse research applications.
Conclusion
The compound this compound represents a significant molecule in the realm of organic chemistry with extensive applications in scientific research and industry. Its distinct structure and reactivity patterns open avenues for innovative studies and practical uses.
Properties
IUPAC Name |
3-[1-(1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-19-8-13(12(4-14(19)22)10-2-3-26-9-10)16(24)20-6-11(7-20)21-15(23)5-18-17(21)25/h2-4,8-9,11H,5-7H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWMNEOYIKFLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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